molecular formula C16H19N3O5 B2649240 Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-56-9

Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate

Cat. No.: B2649240
CAS No.: 478246-56-9
M. Wt: 333.344
InChI Key: MZNBMIWKXJADTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate (CAS: 478246-56-9) is a nitroaromatic compound featuring a methyl ester, a nitro group at the 3-position of the benzene ring, and a piperazine moiety substituted with a cyclopropylcarbonyl group. Its molecular formula is C₁₆H₁₉N₃O₅, with a molecular weight of 333.35 g/mol .

Properties

IUPAC Name

methyl 4-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-24-16(21)12-4-5-13(14(10-12)19(22)23)17-6-8-18(9-7-17)15(20)11-2-3-11/h4-5,10-11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNBMIWKXJADTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3CC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with piperazine to yield 4-(4-nitrobenzoyl)piperazine. The final step involves the acylation of this intermediate with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring and cyclopropylcarbonyl group contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Quinolinecarboxylic Acid Derivatives (Molecules 2013 Study)

The 2013 Molecules study synthesized quinolinecarboxylic acid derivatives (e.g., compounds 5j–5m) with piperazino-linked sulfonyl/carbonyl groups. Below is a comparative analysis:

Property Target Compound Quinoline Derivatives (e.g., 5j)
Core Structure Benzene ring with nitro and ester groups Quinoline core with fluoro and carboxylic acid groups
Piperazine Substituent Cyclopropylcarbonyl 4-Chlorobenzenesulfonyl, 4-trifluoromethoxybenzenesulfonyl, etc.
Molecular Weight 333.35 g/mol Higher (e.g., 5j: ~550–600 g/mol estimated)
Synthetic Yield Not explicitly reported 76–80% via reactions of amine intermediates with sulfonyl chlorides
Functional Groups Nitro (electron-withdrawing), methyl ester Fluoro (electron-withdrawing), carboxylic acid (ionizable)
Potential Applications Unreported in provided evidence; inferred from nitroaromatic properties Antibacterial (fluoroquinolone-like activity)

Key Differences :

  • The quinoline derivatives prioritize antibacterial activity via fluoro and carboxylic acid groups, whereas the target compound’s nitro and ester groups may favor different biological or physicochemical profiles.

Compound 327069-94-3 (Same Molecular Weight)

Another compound with identical molecular weight (333.35 g/mol) but distinct structure is (E)-4-{2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}-4-oxo-2-butenoic acid (CAS: 327069-94-3). Comparison highlights:

Property Target Compound Compound 327069-94-3
Core Structure Nitrobenzenecarboxylate Butenoyl-hydrazine with dimethylanilino and oxobutanoyl groups
Functional Groups Nitro, methyl ester, piperazino-cyclopropylcarbonyl Hydrazino, oxobutanoyl, dimethylanilino
Ionizability Ester (hydrolyzable) Carboxylic acid (ionizable)
Lipophilicity Higher (cyclopropylcarbonyl, nitro) Moderate (polar hydrazino and carboxylic acid)

Key Differences :

  • The target compound’s nitro and ester groups confer stability under acidic conditions, whereas 327069-94-3’s hydrazino and carboxylic acid groups may enhance solubility and metal-binding capacity .

Physicochemical Properties

  • Solubility: The nitro group reduces aqueous solubility compared to sulfonyl-containing quinoline derivatives.
  • Stability : The methyl ester is prone to hydrolysis under basic conditions, unlike the stable sulfonyl groups in 5j–5m .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives. For example, tert-butoxycarbonyl (Boc)-protected piperazine intermediates (e.g., 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid) are common precursors, with Boc deprotection followed by cyclopropanecarbonyl coupling . Intermediates should be characterized using 1H^1H-/13C^{13}C-NMR to confirm structural integrity and HPLC to assess purity (>97% by area normalization). FT-IR can verify functional groups like carbonyl (1700–1650 cm1^{-1}) and nitro (1550–1350 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for piperazine derivatives, including:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers under dry, dark conditions (e.g., 2–8°C for hygroscopic analogs) .
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers assess the purity of this compound and identify potential impurities?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Compare retention times against certified reference standards (e.g., EP impurity standards for piperazine analogs) . LC-MS can detect trace impurities (e.g., residual Boc-protected intermediates or byproducts like chlorinated derivatives) .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity, such as kinase inhibition or anti-inflammatory effects?

  • Methodological Answer :

  • In vitro assays : Use kinase inhibition panels (e.g., ADP-Glo™ assay) or cytokine-release models (e.g., LPS-stimulated macrophages) to screen activity.
  • In vivo models : For anti-osteoarthritis potential, adopt monosodium iodoacetate (MIA)-induced rat models, with intra-articular dosing and nociceptive response monitoring (e.g., mechanical hyperalgesia via von Frey filaments) .
  • Dose optimization : Conduct dose-ranging studies (e.g., 0.1–10 mg/kg) with pharmacokinetic profiling (plasma half-life via LC-MS/MS) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • Cross-validation : Confirm 1H^1H-NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations).
  • Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR (e.g., −40°C to 80°C).
  • Impurity interference : Re-run HPLC-MS to rule out isomeric byproducts or degradation products .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters like solvent (DMF vs. THF), temperature (60–100°C), and catalyst (e.g., Pd(OAc)2_2 for coupling reactions).
  • Workup optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts.
  • Crystallization : Recrystallize from ethanol/water mixtures to enhance purity (>99%) and yield (70–85%) .

Q. How to analyze the compound’s electrochemical behavior for material science applications (e.g., corrosion inhibition)?

  • Methodological Answer :

  • Cyclic voltammetry : Use a three-electrode system (glassy carbon working electrode) in 0.1 M H2 _2SO4_4 to determine redox potentials and electron-transfer kinetics.
  • Surface analysis : After corrosion inhibition tests on metals, perform HR-SEM to examine surface morphology and EDS for elemental mapping of adsorbed inhibitor layers .

Q. How to address stability issues under varying storage conditions (e.g., hydrolysis of the ester group)?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2 _2O2_2) conditions at 40°C for 48 hours. Monitor degradation via UPLC-PDA.
  • Stabilizers : Add desiccants (silica gel) to containers or use lyophilization for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.